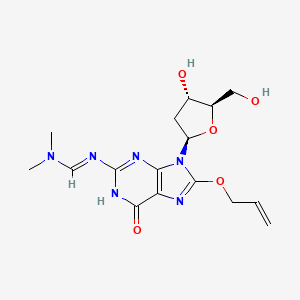

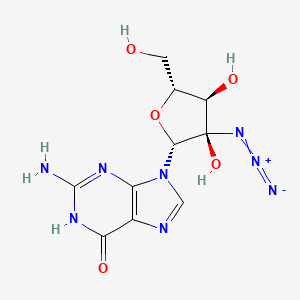

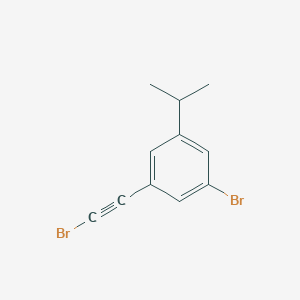

![molecular formula C22H38N4O7S B1384707 4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate CAS No. 1783835-19-7](/img/structure/B1384707.png)

4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate

説明

4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C22H38N4O7S and its molecular weight is 502.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Application 1: Dipeptide Synthesis

- Application Summary : This compound is used in the synthesis of dipeptides via tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These Boc-AAILs serve as starting materials for dipeptide synthesis .

- Methods/Procedures : The synthesis involves the use of common coupling reagents, with a distinctive coupling reagent enhancing amide formation without the addition of base. The reaction yields dipeptides in satisfactory amounts within 15 minutes .

- Results/Outcomes : The dipeptides are produced in satisfactory yields, indicating the efficiency of the compound in facilitating rapid peptide bond formation .

Application 2: Deprotection of Functionalized Heteroarenes

- Application Summary : The compound is involved in the deprotection of N-tert-butoxycarbonyl (Boc) protected functionalized heteroarenes, which is crucial for the development of complexant scaffolds for minor actinides separation .

- Methods/Procedures : The deprotection strategy utilizes 3-methoxypropylamine as a mild deprotecting agent via an addition/elimination mechanism. This method has been applied to various heteroarenes including indoles and pyrazoles .

- Results/Outcomes : The method has been successful in removing the recalcitrant indole-N-Boc protecting group, facilitating the production of complexant scaffolds .

Application 3: Synthesis of Racemic Compounds

- Application Summary : The compound is used in the synthesis of racemic mixtures of tert-butoxycarbonyl-protected amino acids, which are important in various chemical syntheses .

- Results/Outcomes : The racemic mixtures are synthesized efficiently, with the TLC analyses confirming the desired product formation .

Application 4: Synthesis of Protected Amino Acid Ionic Liquids

- Application Summary : The compound is utilized in the preparation of room-temperature ionic liquids derived from tert-butyloxycarbonyl-protected amino acids, which are environmentally friendly alternatives for organic synthesis .

- Methods/Procedures : The ionic liquids are prepared from commercially available Boc-protected amino acids, expanding the applicability of amino acid ionic liquids in organic synthesis .

- Results/Outcomes : The protected amino acid ionic liquids have been successfully synthesized and used in organic synthesis, demonstrating their potential as green solvents .

Application 5: Functional Group Interconversions

- Application Summary : The compound plays a role in the functional group interconversions aimed at improving the solubility properties of prepared complexant scaffolds .

- Methods/Procedures : The process involves a series of functional group transformations, with the goal of enhancing the solubility and kinetics profiles of the complexants .

- Results/Outcomes : The interconversion strategies have led to the production of complexants with improved solubility, which is beneficial for their application in liquid-liquid separations .

Application 6: Synthesis of Heteroarene Derivatives

- Application Summary : The compound is used in the synthesis of heteroarene derivatives with protected N-functionality, which are common in various chemical products .

- Methods/Procedures : The synthesis involves the use of tert-butyloxycarbonyl and related carbamate protecting groups to control the nucleophilicity of nitrogen atoms in the heteroarenes .

- Results/Outcomes : The synthesis has resulted in the creation of more complex, functionally diverse structures, expanding the scope of chemical products that can be produced .

Application 7: Protection of Amines

- Application Summary : This compound is used as a protecting group for amines in organic synthesis. The tert-butyloxycarbonyl (Boc) group is commonly added to amines under aqueous conditions .

- Methods/Procedures : Amines can be protected by stirring a mixture of the amine and di-tert-butyl dicarbonate (Boc2O) suspended in water at ambient temperature .

- Results/Outcomes : The Boc group can be selectively cleaved from the amines using strong acids like trifluoroacetic acid in dichloromethane, or with HCl in methanol, without affecting other functional groups .

Application 8: Synthesis of Nickel Complexes

- Application Summary : The compound is involved in the synthesis of nickel complexes, which are useful in various catalytic and material science applications .

- Methods/Procedures : The synthesis typically involves the reaction of nickel salts with ligands containing the Boc-protected amine group to form the desired nickel complex .

- Results/Outcomes : The resulting nickel complexes can exhibit unique properties suitable for catalysis or material development .

Application 9: Development of Liquid Crystals

- Application Summary : The compound is used in the development of liquid crystals for display technologies. Boc-protected amines can be intermediates in synthesizing liquid crystal materials .

- Methods/Procedures : The synthesis involves the careful manipulation of Boc-protected amines to form compounds with mesogenic properties .

- Results/Outcomes : The synthesized liquid crystals have potential applications in electronic displays and other optoelectronic devices .

Application 10: Dual Protection of Amino Functions

- Application Summary : This compound is used for the dual protection of amino functions, which is essential in the synthesis of multifunctional targets where amino functions often occur .

- Methods/Procedures : The dual protection involves the use of Boc2O and DMAP directly from NH4Cl via nitridotricarbonic acid tri-tert-butyl ester (Boc3N), which is susceptible to nucleophiles .

- Results/Outcomes : The procedure allows for the preparation of compounds with dual Boc-groups, which can be selectively cleaved by aminolysis, providing a versatile approach to amino protection .

Application 11: Deprotection of Functionalized Heteroarenes

- Application Summary : The compound is involved in the deprotection of N-tert-butoxycarbonyl (Boc) protected functionalized heteroarenes, which is a critical step in the synthesis of complex molecules .

- Methods/Procedures : The deprotection strategy uses 3-methoxypropylamine as a mild deprotecting agent via an addition/elimination mechanism .

- Results/Outcomes : This method has been successful in removing recalcitrant indole-N-Boc protecting groups, facilitating the production of complex molecules .

Application 12: Synthesis of Complex Molecules

- Application Summary : The compound is used in the synthesis of complex molecules with protected N-functionality, which are ubiquitous in natural products, pharmaceuticals, and materials .

- Methods/Procedures : The synthesis involves the use of tert-butyloxycarbonyl and related carbamate protecting groups to control the nucleophilicity of nitrogen atoms in the molecules .

- Results/Outcomes : The synthesis has resulted in the creation of more complex, functionally diverse structures, expanding the scope of chemical products that can be produced .

特性

IUPAC Name |

tert-butyl N-[N'-(4-aminobutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N4O4.C7H8O3S/c1-14(2,3)22-12(20)18-11(17-10-8-7-9-16)19-13(21)23-15(4,5)6;1-6-2-4-7(5-3-6)11(8,9)10/h7-10,16H2,1-6H3,(H2,17,18,19,20,21);2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVOVUNXEKKYEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)NC(=NCCCCN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

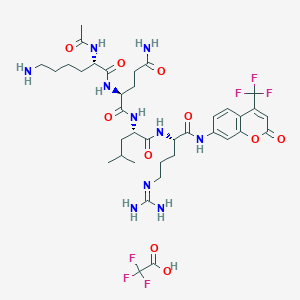

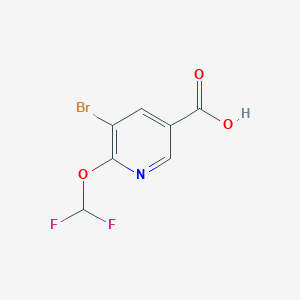

![1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1384633.png)

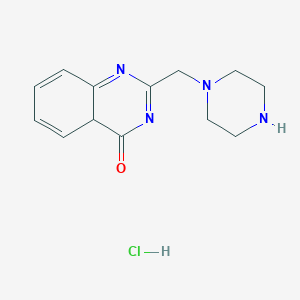

![2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine hydrogen methanesulfonate](/img/structure/B1384640.png)